![molecular formula C10H7N3S B057494 2-(1H-pyrazol-1-yl)benzo[d]thiazole CAS No. 117157-62-7](/img/structure/B57494.png)

2-(1H-pyrazol-1-yl)benzo[d]thiazole

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-(1H-pyrazol-1-yl)benzo[d]thiazole derivatives involves multiple methods, including condensation reactions and cyclization processes. For example, one method involves the condensation of 2-((Benzo[d]thiazol-2-yl)methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5(4H)-one with different aromatic amines (Uma et al., 2017). Another approach includes the cyclization of 2-(benzo[d]thiazol-2-yl) acetohydrazide with different aromatic aldehydes to afford various derivatives (Uma et al., 2017).

Molecular Structure Analysis

The molecular structure of 2-(1H-pyrazol-1-yl)benzo[d]thiazole derivatives has been elucidated through various spectroscopic techniques, including FT-IR, NMR, MS, and UV–visible spectra, as well as X-ray diffraction studies. These analyses reveal complex structures with various substituents influencing the molecular conformation and stability of these compounds (Kumara et al., 2018).

Chemical Reactions and Properties

2-(1H-Pyrazol-1-yl)benzo[d]thiazole compounds exhibit a range of chemical reactions, including interactions with metal ions, demonstrating their potential as chemosensors. For instance, a pyrazoline derivative was shown to act as a fluorescent chemosensor for Fe3+ ions, indicating the compound's utility in detecting specific metal ions in solutions (Khan, 2020).

Physical Properties Analysis

The physical properties of 2-(1H-pyrazol-1-yl)benzo[d]thiazole derivatives, such as solubility, melting points, and crystalline structure, are closely tied to their molecular structure. X-ray crystallography reveals details about the crystalline forms, showing how intermolecular interactions contribute to the stability and properties of these compounds (Kumara et al., 2018).

Chemical Properties Analysis

These compounds exhibit diverse chemical behaviors, including their reactivity towards various chemical reagents and potential biological activities. Their chemical properties are significantly influenced by the nature of substituents on the pyrazole and benzo[d]thiazole rings, which can alter their reactivity and interaction with biological targets (Uma et al., 2017).

Wissenschaftliche Forschungsanwendungen

Antibacterial and Anticancer Properties : A study demonstrated the synthesis of 1-((benzo[d]thiazol-2-yl) methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine and its derivatives, revealing that those with chlorine substituents exhibited significant toxicity against several bacteria. Additionally, derivatives with a methoxy group were found to be particularly toxic (Uma, Rajanna, Unnisa, & Saiprakash, 2017).

Synthesis and Antibacterial Evaluation : Another study focused on synthesizing novel 1,3-disubstituted-1H-pyrazole-4-yl-methylene embedded fused thiazolo[2,3-b]quinazolinones, which incorporated 2-(3-aryl-1H-pyrazol-1-yl)benzo[d]thiazole. These compounds exhibited notable anticancer and antibacterial activities, suggesting potential as drug templates (Deshineni, AryaC, Banothu, Velpula, & Chellamella, 2020).

Apoptosis-Promoting Effects in Cancer Cells : A study synthesized new pyrazole with benzo[d]thiazoles containing hydrazinecarboximidamide substituent and evaluated them for cytotoxicity and apoptotic activity. One compound in particular showed potent anti-proliferative activity against various cancer cell lines and induced apoptosis in a concentration-dependent manner (Liu, Gao, Huo, Ma, Wang, & Wu, 2019).

Synthesis and Antibacterial Screening : Researchers synthesized a series of compounds incorporating 2-(1-(4-p-tolylthiazol-2-yl)-1H-pyrazol-4-yl)benzo[d]oxazole and evaluated their antibacterial activities, contributing to the understanding of the antimicrobial potential of these compounds (Landage, Thube, & Karale, 2019).

Zukünftige Richtungen

The future directions for the study of similar compounds involve further exploration of their biological activities . For instance, molecular docking studies reveal that some compounds could be the best inhibitors for the novel SARS Cov-2 virus and have more future in the discovery of potent drug candidates .

Eigenschaften

IUPAC Name |

2-pyrazol-1-yl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3S/c1-2-5-9-8(4-1)12-10(14-9)13-7-3-6-11-13/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKYHHJYDUIIWKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)N3C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-pyrazol-1-yl)benzo[d]thiazole | |

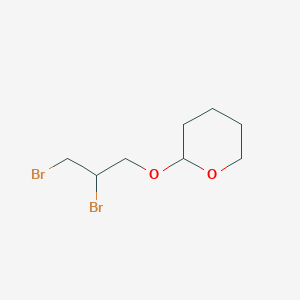

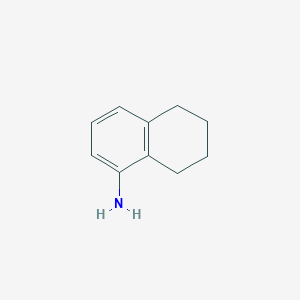

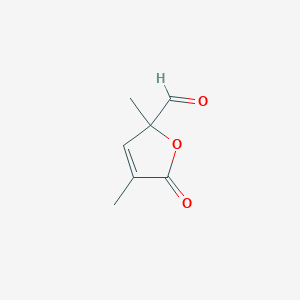

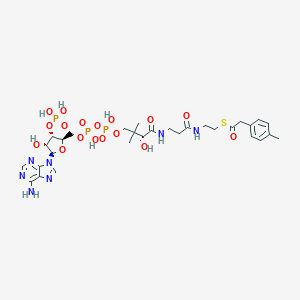

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B57425.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-15-[(2R,3S)-3-(butanoylamino)-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B57431.png)

![Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B57439.png)

![7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one](/img/structure/B57442.png)

![2-[1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidine-4,5,6-triamine](/img/structure/B57445.png)